
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. CPP-115 has shown promise in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to decreased neuronal excitability and reduced seizure activity. Additionally, GABA has been implicated in the regulation of reward pathways in the brain, and increased levels of GABA may reduce drug-seeking behavior and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is its high selectivity for GABA transaminase, which reduces the likelihood of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has shown good oral bioavailability and brain penetration in preclinical studies. However, one limitation of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide as a treatment for anxiety disorders. Another area of interest is the use of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide as an adjunct therapy for epilepsy. Additionally, there is interest in exploring the potential use of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide as a treatment for addiction, particularly for opioid addiction. Finally, there is interest in developing longer-acting analogs of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide that may have improved efficacy in clinical settings.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-cyanocyclopentene with methylamine to give the corresponding imine. This imine is then reduced using sodium borohydride to give the amine intermediate. The amine is then reacted with 2,6-dimethylmorpholine-4-carboxylic acid, followed by acetylation with acetic anhydride to give N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce seizure activity and increase the threshold for seizures. In animal models of addiction, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior and withdrawal symptoms. In animal models of anxiety, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce anxiety-like behavior.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-7-17(8-12(2)19-11)9-13(18)16-14(10-15)5-3-4-6-14/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMOSPVNXRXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)
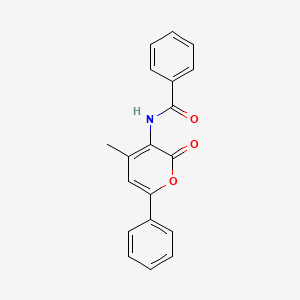
![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)

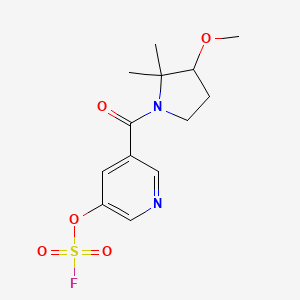
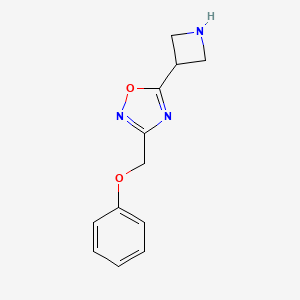
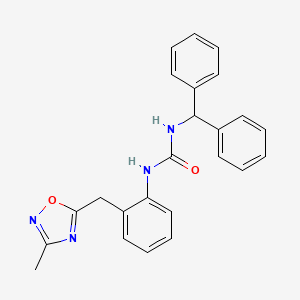

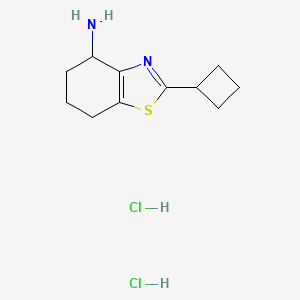
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)
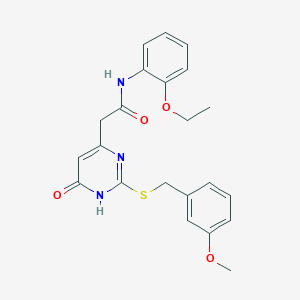
![3-[(4-fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2579266.png)
![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)